An In-depth Technical Guide to (R)-1-(4-Methylphenyl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-(4-Methylphenyl)ethanol: Properties, Synthesis, and Applications
Introduction
(R)-1-(4-Methylphenyl)ethanol, also referred to as (R)-1-(p-tolyl)ethanol, is a chiral secondary alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its deceptively simple structure—a single stereocenter adjacent to a p-tolyl group—belies its utility as a valuable chiral building block and a benchmark substrate for the development of new asymmetric synthesis methodologies.[1] The presence of a defined stereocenter makes it a crucial starting material for constructing more complex, enantiomerically pure molecules, particularly pharmacologically active compounds where stereochemistry dictates biological activity. This guide provides a comprehensive overview of its chemical properties, modern synthetic strategies, analytical characterization, and key applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of (R)-1-(4-Methylphenyl)ethanol are critical for its handling, reaction setup, and purification. It is a clear, colorless liquid at room temperature with a characteristic sweet, floral odor.[2]
| Property | Value | Source(s) |
| CAS Number | 42070-92-8 | [1] |
| Molecular Formula | C₉H₁₂O | [3] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| Appearance | Clear colorless liquid | [5] |
| Boiling Point | 218-220 °C | [4] |
| Density | 0.987 g/mL at 20 °C | [4] |
| Refractive Index | ~1.524 at 20 °C | [4][5] |
| Solubility | Slightly soluble/miscible in water. Soluble in organic solvents. | [2] |
| Purity (Typical) | ≥96% (GC) | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of (R)-1-(4-Methylphenyl)ethanol.
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule.[3]
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δ 7.26 (d, J=7.2 Hz, 2H): Aromatic protons ortho to the ethyl group.
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δ 7.16 (d, J=7.6 Hz, 2H): Aromatic protons meta to the ethyl group.
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δ 4.85 (q, J=4.8 Hz, 1H): The methine proton (CH-OH), which is deshielded by the adjacent oxygen. Its coupling to the methyl protons results in a quartet.
-
δ 2.35 (s, 3H): The methyl protons on the aromatic ring (Ar-CH₃).
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δ 1.91 (s, 1H): The hydroxyl proton (-OH). This peak can be broad and its chemical shift is concentration-dependent.
-
δ 1.48 (d, J=6.4 Hz, 3H): The methyl protons adjacent to the stereocenter, appearing as a doublet due to coupling with the methine proton.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the carbon framework.[3]
-
δ 142.9, 137.2, 129.2, 125.4: Aromatic carbons.
-
δ 70.3: The carbon bearing the hydroxyl group (C-OH).
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δ 25.1: The methyl carbon of the ethyl group (-CH(OH)CH₃).
-
δ 21.1: The methyl carbon on the aromatic ring (Ar-CH₃).
-
-
Infrared (IR) Spectroscopy (Thin Film): The IR spectrum shows characteristic absorptions for the functional groups.[3][6]
-
ν_max ~3364 cm⁻¹: A strong, broad absorption characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.
-
ν_max ~1514 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
ν_max ~1089 cm⁻¹: C-O stretching vibration.
-
Core Synthesis Strategy: Asymmetric Reduction
The most prevalent and efficient route to (R)-1-(4-Methylphenyl)ethanol is the enantioselective reduction of its prochiral precursor, 4-methylacetophenone. This transformation is a cornerstone reaction for evaluating the efficacy of new chiral catalysts.
Causality in Method Selection:
The choice of reduction method hinges on a balance of desired enantioselectivity, scalability, cost, and environmental impact.
-
Biocatalysis: Utilizes enzymes (ketoreductases or alcohol dehydrogenases) or whole microorganisms. This approach is favored for its exceptional enantioselectivity (often >99% ee), mild and safe reaction conditions (ambient temperature and pressure, aqueous media), and sustainability.[1] The enzyme's active site provides a highly specific chiral environment that dictates the stereochemical outcome.[1]
-
Asymmetric Chemical Catalysis: Employs chiral metal complexes (e.g., Ru-, Rh-, Ir-based catalysts) for transfer hydrogenation or hydrogenation. These methods are highly scalable and offer excellent enantioselectivity, making them suitable for industrial production. The predictability of these systems is often governed by well-understood mechanistic models.
Caption: Asymmetric synthesis of (R)-1-(4-Methylphenyl)ethanol.
Protocol: Chiral Purity Analysis via HPLC
Verifying the enantiomeric excess (ee) is a critical, self-validating step in any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method.
Rationale: A CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. These transient, unequal interactions lead to different retention times, allowing for their separation and quantification.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the synthesized (R)-1-(4-Methylphenyl)ethanol in the mobile phase solvent (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a standard of the racemic 1-(4-methylphenyl)ethanol to confirm peak identification and resolution.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio may require optimization to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the racemic standard first to determine the retention times for both the (R) and (S) enantiomers and to calculate the resolution factor.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers observed in the chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
-
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
-
Key Application: Precursor for Chiral Amines
A primary application of (R)-1-(4-Methylphenyl)ethanol is its role as a precursor for the synthesis of (R)-1-(4-methylphenyl)ethylamine.[7] This chiral amine is a highly valuable intermediate in the pharmaceutical industry, serving as a building block for drugs targeting the central nervous system and as a chiral resolving agent.[8]
Caption: Application pathway from chiral alcohol to pharmaceuticals.
Protocol: Synthesis of (R)-1-(4-methylphenyl)ethylamine (Representative)
This protocol outlines a common two-step sequence involving conversion to an amide followed by hydrolysis. This ensures retention of stereochemistry at the chiral center.
Step 1: Formation of (R)-N-[1-(4-methylphenyl)ethyl]acetamide
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: To a solution of (R)-1-(4-Methylphenyl)ethanol (1 eq.) in acetonitrile, add sulfuric acid (2 eq.) at 0 °C.
-
Addition: Slowly add sodium cyanide (1.5 eq.).
-
Reflux: Warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully pour it into ice-water. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Step 2: Deacylation to (R)-1-(4-methylphenyl)ethylamine[7]
-
Setup: In a round-bottom flask, dissolve the acetamide from Step 1 in a suitable alcohol solvent (e.g., n-butanol).
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 50% w/w).
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or GC for the disappearance of the amide.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent like toluene.
-
Purification: Combine the organic layers. The chiral amine can be purified by distillation under reduced pressure to yield the final product as a colorless oil.
Safety and Handling
-
General: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong reducing agents.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(R)-1-(4-Methylphenyl)ethanol stands as a model compound for the study and application of asymmetric synthesis. Its well-defined physicochemical properties, coupled with robust and highly selective synthetic routes, make it an indispensable tool for chemists. Its primary utility as a precursor to valuable chiral amines underscores its importance in the drug development pipeline, where stereochemical purity is paramount. The methodologies and data presented in this guide serve as a foundational resource for researchers leveraging this key chiral alcohol in their synthetic endeavors.
References
-
(S)-1-(4-Methylphenyl)ethanol spectroscopic data. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine. (n.d.). Google Patents.
-
Supporting information for L-Proline: an efficient N,O-bidentate ligand. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Figure S22: 1 H NMR spectrum of 1-(4-methylphenyl) ethanol and 4-methylacetophenone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755). (n.d.). FooDB. Retrieved January 18, 2026, from [Link]
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(R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. (2026, January 7). Oreate AI Blog. Retrieved January 18, 2026, from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]
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Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]
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Ethanone, 1-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
- CN101062901A - Preparation method of methyl ethylamine. (n.d.). Google Patents.
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (n.d.). Google Patents.
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Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). (n.d.). HMDB. Retrieved January 18, 2026, from [Link]
-
1-(4-Methylphenyl)ethanol, 97%. (n.d.). Thermo Scientific Chemicals. Retrieved January 18, 2026, from [Link]
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